5-Amino-1-(4-methylbenzoyl)pyrazole-3,4-dicarbonitrile
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Overview
Description
5-Amino-1-(4-methylbenzoyl)pyrazole-3,4-dicarbonitrile: is an organic compound with the molecular formula C13H9N5O. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1-(4-methylbenzoyl)pyrazole-3,4-dicarbonitrile typically involves the condensation of hydrazines with 1,3-dicarbonyl compounds, α, β-acetylenic aldehydes, β-ketonitriles, and ynones .
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst like aluminum chloride.
Major Products:
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives with reduced nitrile groups.
Substitution: Various substituted benzoyl derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a versatile intermediate in organic synthesis .
Biology and Medicine: In medicinal chemistry, derivatives of this compound have been explored for their potential biological activities, including antimicrobial and anticancer properties .
Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its unique structural properties .
Mechanism of Action
its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking . The presence of the amino and nitrile groups allows for versatile interactions with various biological molecules .
Comparison with Similar Compounds
- 5-Amino-1H-pyrazole-3,4-dicarbonitrile
- 5-Amino-1-(4-methylphenyl)pyrazole-3,4-dicarbonitrile
- 5-Amino-1-(4-chlorobenzoyl)pyrazole-3,4-dicarbonitrile
Comparison: Compared to similar compounds, 5-Amino-1-(4-methylbenzoyl)pyrazole-3,4-dicarbonitrile is unique due to the presence of the 4-methylbenzoyl group, which can influence its reactivity and biological activity. The methyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Properties
CAS No. |
958940-19-7 |
---|---|
Molecular Formula |
C13H9N5O |
Molecular Weight |
251.24 g/mol |
IUPAC Name |
5-amino-1-(4-methylbenzoyl)pyrazole-3,4-dicarbonitrile |
InChI |
InChI=1S/C13H9N5O/c1-8-2-4-9(5-3-8)13(19)18-12(16)10(6-14)11(7-15)17-18/h2-5H,16H2,1H3 |
InChI Key |
RDUGCHKUXDMIOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2C(=C(C(=N2)C#N)C#N)N |
solubility |
22.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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